molecular formula C14H22N2O3S2 B2381080 4-(3-Methoxypyrrolidin-1-yl)-1-(thiophen-2-ylsulfonyl)piperidine CAS No. 2320825-03-2

4-(3-Methoxypyrrolidin-1-yl)-1-(thiophen-2-ylsulfonyl)piperidine

Cat. No.: B2381080
CAS No.: 2320825-03-2
M. Wt: 330.46
InChI Key: CGUWJKSDTXITBP-UHFFFAOYSA-N
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Description

4-(3-Methoxypyrrolidin-1-yl)-1-(thiophen-2-ylsulfonyl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxypyrrolidine group, a thiophen-2-ylsulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxypyrrolidin-1-yl)-1-(thiophen-2-ylsulfonyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Methoxypyrrolidine Intermediate: This step involves the reaction of a suitable pyrrolidine derivative with methanol under acidic or basic conditions to introduce the methoxy group.

    Synthesis of the Thiophen-2-ylsulfonyl Intermediate: Thiophene is sulfonylated using reagents such as chlorosulfonic acid or sulfur trioxide to form the thiophen-2-ylsulfonyl chloride.

    Coupling Reaction: The methoxypyrrolidine intermediate is then reacted with the thiophen-2-ylsulfonyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypyrrolidin-1-yl)-1-(thiophen-2-ylsulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfonyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced piperidine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

4-(3-Methoxypyrrolidin-1-yl)-1-(thiophen-2-ylsulfonyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent or as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)-1-(thiophen-2-ylsulfonyl)piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

    Receptor Binding: The compound may act as a ligand for certain receptors, modulating their activity and leading to downstream effects.

    Enzyme Inhibition: It may inhibit specific enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

4-(3-Methoxypyrrolidin-1-yl)-1-(thiophen-2-ylsulfonyl)piperidine can be compared with other similar compounds, such as:

    4-(3-Methoxypyrrolidin-1-yl)-1-(phenylsulfonyl)piperidine:

    4-(3-Methoxypyrrolidin-1-yl)-1-(methylsulfonyl)piperidine: Contains a methylsulfonyl group, which may result in different reactivity and biological activity.

    4-(3-Methoxypyrrolidin-1-yl)-1-(benzylsulfonyl)piperidine: Features a benzylsulfonyl group, which can influence its interactions with molecular targets and its overall stability.

Properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)-1-thiophen-2-ylsulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S2/c1-19-13-6-7-15(11-13)12-4-8-16(9-5-12)21(17,18)14-3-2-10-20-14/h2-3,10,12-13H,4-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUWJKSDTXITBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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